molecular formula C8H5ClFN3O B11720377 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11720377
M. Wt: 213.59 g/mol
InChI Key: MWPDYSRHNKWICR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with cyanogen bromide to form the corresponding amidine intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis . This inhibition is facilitated by the compound’s ability to form stable interactions with the enzyme’s catalytic site, involving both π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar phenyl groups. This uniqueness makes it valuable in specific applications, such as enzyme inhibition and material science.

Properties

Molecular Formula

C8H5ClFN3O

Molecular Weight

213.59 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H5ClFN3O/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)

InChI Key

MWPDYSRHNKWICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)N)Cl)F

Origin of Product

United States

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